

solubility and stability of 2-(Hydroxymethyl)pyridin-4-ol

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-4-ol

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An In-depth Technical Guide to the Solubility and Stability of 2-(Hydroxymethyl)pyridin-4-ol

Authored by: A Senior Application Scientist Introduction

2-(Hydroxymethyl)pyridin-4-ol, a pyridine derivative, is a compound of interest in pharmaceutical research and development due to its structural similarity to pyridoxine (Vitamin B6). Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and formulation. This guide provides a comprehensive overview of the critical factors governing the solubility and stability of **2-(Hydroxymethyl)pyridin-4-ol**, supported by established scientific principles and methodologies for its characterization.

Physicochemical Properties and Tautomerism

2-(Hydroxymethyl)pyridin-4-ol (CAS Number: 860411-74-1) has the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol. [1] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. [2] In polar solvents and the solid state, the keto tautomer is generally the more stable form due to favorable intermolecular hydrogen bonding and resonance stabilization. [2] This equilibrium is a critical consideration as it can influence the compound's reactivity, analytical profile, and overall stability. [2]

Solubility Profile

While specific quantitative solubility data for **2-(Hydroxymethyl)pyridin-4-ol** is not extensively published, its molecular structure, featuring both a hydroxyl and a hydroxymethyl group, suggests a high affinity for polar solvents. The presence of these functional groups allows for the formation of hydrogen bonds, which is expected to lead to good solubility in aqueous solutions.^[3] A related compound, 2-(Hydroxymethyl)pyridine, is reported to be miscible in water.^{[4][5]}

Expected Solubility

Solvent Class	Expected Solubility	Rationale
Aqueous (e.g., Water, Buffers)	High	The presence of hydroxyl and hydroxymethyl groups allows for strong hydrogen bonding with water molecules. ^[3]
Polar Protic (e.g., Ethanol, Methanol)	High	The compound can act as both a hydrogen bond donor and acceptor, facilitating interaction with these solvents.
Polar Aprotic (e.g., DMSO, DMF)	Moderate to High	The polarity of the compound should allow for favorable dipole-dipole interactions.
Non-polar (e.g., Hexane, Toluene)	Low	The significant polarity of the molecule will limit its solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

A robust method for determining the thermodynamic solubility of **2-(Hydroxymethyl)pyridin-4-ol** is the shake-flask method.

Methodology:

- Preparation: Prepare saturated solutions by adding an excess amount of **2-(Hydroxymethyl)pyridin-4-ol** to various solvents of interest in sealed vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
- Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated analytical method, such as RP-HPLC.[\[6\]](#)

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile and Degradation Pathways

The stability of **2-(Hydroxymethyl)pyridin-4-ol** is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Insights into its stability can be drawn from studies on related pyridin-4-ol derivatives and pyridoxine.

Key Stability Concerns

- Hydrolytic Degradation: Pyridin-4-ol derivatives are known to be susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally more stable in neutral to slightly acidic conditions and can be unstable in alkaline environments.[\[2\]](#) Studies on pyridoxine have shown good stability in acidic formulations, with a suspension at pH 3.46-3.62 being stable for 91 days and an injection at pH 2.4 remaining stable for at least 180 days.[\[7\]](#)[\[8\]](#)
- Photodegradation: Like many pyridine-containing compounds, **2-(Hydroxymethyl)pyridin-4-ol** is expected to be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[\[2\]](#)
- Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various degradation products, such as N-oxides and further hydroxylated derivatives.[\[2\]](#) While

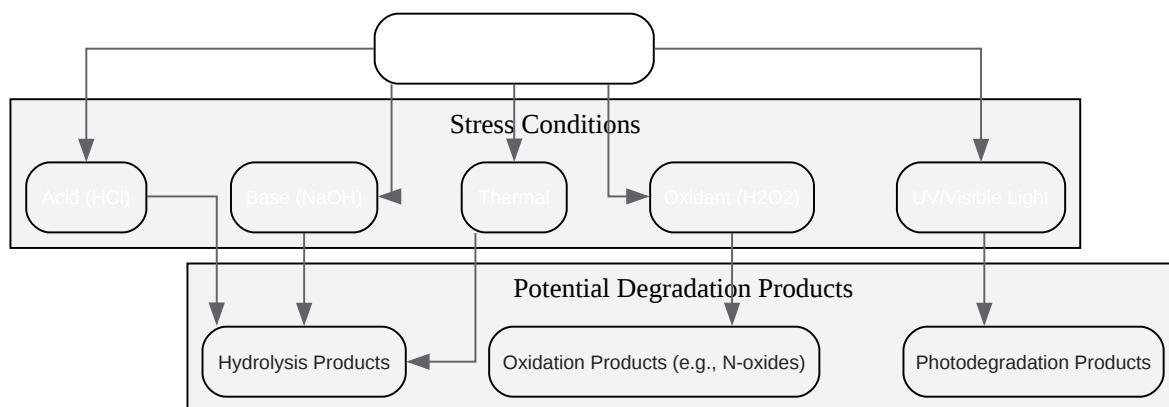
pyridoxine is stable in strong acids and bases, it can be oxidized when boiled in an oxidizing acid.[9]

Forced Degradation Studies

To proactively identify potential degradation products and understand the degradation pathways, forced degradation (stress testing) studies are essential.

Protocol for Forced Degradation:

- Stock Solution Preparation: Prepare a stock solution of **2-(Hydroxymethyl)pyridin-4-ol** in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol).
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.
 - Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
 - Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
 - Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100°C).
 - Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.



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Caption: Forced Degradation Pathways.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for the analysis of pyridoxine and its derivatives.[6][10]

Recommended RP-HPLC Method

Parameter	Recommended Condition	Rationale
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)	Provides good retention and separation for polar compounds.[10]
Mobile Phase	Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH ~3.5) and an organic modifier (e.g., methanol or acetonitrile).	The acidic pH helps to suppress the ionization of the pyridine ring, leading to better peak shape and retention.[6]
Flow Rate	1.0 mL/min	A standard flow rate for analytical HPLC.[10]
Detection	UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~290 nm). [10]	Provides good sensitivity for the pyridine chromophore.
Injection Volume	10-20 µL	Standard injection volumes for analytical HPLC.
Column Temperature	25-30°C	Ensures reproducible retention times.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification.

Conclusion

2-(Hydroxymethyl)pyridin-4-ol is a polar molecule with an expected high solubility in aqueous media. Its stability is a critical attribute that is highly dependent on pH, with a preference for neutral to slightly acidic conditions to mitigate hydrolytic degradation. The compound is also susceptible to photodegradation and oxidation. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the development of stable and effective formulations for research and therapeutic applications.

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